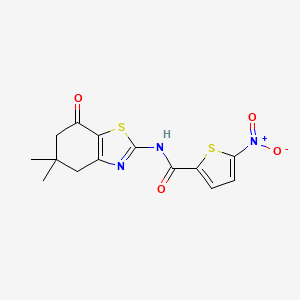

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a tetrahydro ring system, substituted at the 2-position with a 5-nitrothiophene-2-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-14(2)5-7-11(8(18)6-14)23-13(15-7)16-12(19)9-3-4-10(22-9)17(20)21/h3-4H,5-6H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQGUXUIKFOTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps

Benzothiazole Ring Formation: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound.

Functionalization: The nitro and carboxamide groups are introduced through nitration and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding. Its structural features make it a potential candidate for drug design and development.

Medicine: Research is being conducted to explore the compound’s potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. The nitro and carboxamide groups play a crucial role in these interactions, allowing the compound to form strong bonds with its targets.

Comparison with Similar Compounds

Key Findings:

Electronic Profile : The nitro group in the target compound may enhance electrophilicity, favoring reactions such as nucleophilic aromatic substitution, whereas the dione substituent in the analog could stabilize charge-transfer complexes .

Biological Relevance : While neither compound’s pharmacological activity is described in the evidence, the nitro group is often associated with antimicrobial or antiparasitic properties, whereas dione-containing structures are explored in protease inhibition .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

The molecular formula of this compound is with a molecular weight of 385.48 g/mol. The compound features a benzothiazole ring and a thiophene moiety, which are known for their diverse pharmacological profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the benzothiazole core followed by the introduction of the nitrothiophene and carboxamide functionalities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(5,5-dimethyl-7-oxo...) exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

| 3 | P. aeruginosa | 64 µg/mL |

This table illustrates the effectiveness of related compounds in inhibiting bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines to evaluate the potential anti-cancer properties of the compound. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 27.6 |

| CCRF-CEM (Leukemia) | >20 |

These results suggest that while some derivatives show promise in targeting specific cancer cells, others may lack significant activity.

The mechanism of action for compounds like N-(5,5-dimethyl-7-oxo...) typically involves inhibition of key enzymes or pathways essential for microbial or cancer cell survival. For instance, some studies have suggested that these compounds may inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism and implicated in various diseases.

Case Studies

- Xanthine Oxidase Inhibition : A study demonstrated that certain derivatives exhibited strong XO inhibitory activity with IC50 values significantly lower than standard treatments like allopurinol . This suggests a potential therapeutic application in managing conditions like gout.

- Anticancer Activity : In vitro studies on breast cancer cell lines showed that modifications to the benzothiazole core could enhance cytotoxicity. Compounds with electron-withdrawing groups showed increased potency compared to their electron-donating counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the functional groups attached to the benzothiazole and thiophene rings can significantly influence biological activity. Key findings include:

- Electron-Withdrawing Groups : Enhance activity against cancer cells.

- Substituents on Thiophene : Can modulate antimicrobial potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide?

- Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the benzothiazole core through cyclization of 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a nitrothiophene-carboxylic acid derivative.

- Step 2 : Amidation using coupling reagents like EDCI/HOBt or chloroacetyl chloride under reflux conditions in anhydrous solvents (e.g., DMF or THF) .

- Key Optimization : Yield improvements (up to 70%) are achieved by controlling reaction temperature (80–100°C) and using catalytic bases like triethylamine .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Critical for verifying the nitrothiophene (δ ~7.5–8.5 ppm for aromatic protons) and benzothiazole (δ ~2.5–3.5 ppm for methyl groups) moieties.

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer :

- Antibacterial Activity : Follow protocols analogous to nitrothiophene carboxamides (e.g., MIC assays against Gram-positive/negative strains) .

- Enzyme Inhibition : Test against bacterial targets like DNA gyrase or β-lactamases using fluorescence-based assays .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Answer :

- Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data.

- Address twinning or disorder by applying restraints to the benzothiazole and nitrothiophene groups. Validate hydrogen bonding (e.g., C=O⋯H–N interactions) using Olex2 or Mercury .

Q. How can contradictory biological activity data across studies be systematically analyzed?

- Answer :

- Variable Control : Compare assay conditions (e.g., bacterial strain variability, solvent/DMSO concentration effects).

- Structural Analogues : Benchmark against derivatives (e.g., Compound 24 in ) to identify substituent-dependent activity trends.

- Meta-Analysis : Use tools like Prism or R to statistically evaluate dose-response curves and IC50 discrepancies .

Q. What computational strategies are effective for studying its structure-activity relationships (SAR)?

- Answer :

- Molecular Docking : Employ AutoDock Vina to model interactions with bacterial targets (e.g., penicillin-binding proteins). Focus on nitrothiophene’s electron-withdrawing effects.

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent modifications (e.g., methyl groups on benzothiazole) with bioactivity .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Answer :

- HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., unreacted amine precursors).

- Thermogravimetric Analysis (TGA) : Assess thermal stability to optimize storage conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.